Flt3/itd-IN-1 is a compound designed to inhibit the Fms-like tyrosine kinase 3 (FLT3) receptor, particularly targeting internal tandem duplications (ITDs) that are commonly associated with acute myeloid leukemia (AML). The presence of FLT3-ITD mutations is a significant factor in the prognosis and treatment response of AML patients, making this compound crucial in targeted therapy.
Flt3/itd-IN-1 was developed through a collaborative effort involving various research institutions focusing on hematological malignancies. The compound's design was based on the structural characteristics of FLT3 and the need for effective inhibitors that can overcome resistance mechanisms associated with existing therapies.
Flt3/itd-IN-1 falls under the category of small-molecule inhibitors and is classified specifically as a type I FLT3 inhibitor. This classification indicates its ability to bind to the active conformation of the FLT3 receptor, thereby inhibiting its kinase activity.
The synthesis of Flt3/itd-IN-1 involves several key steps that include:
The synthesis typically requires advanced organic chemistry techniques, including:
Flt3/itd-IN-1 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the FLT3 receptor. The detailed three-dimensional structure can be elucidated using X-ray crystallography or NMR techniques.
The molecular formula and weight of Flt3/itd-IN-1 are critical for understanding its behavior in biological systems. For instance, the molecular weight typically falls within a range conducive to cellular permeability, enhancing its efficacy as an inhibitor.
Flt3/itd-IN-1 undergoes several chemical reactions upon administration, primarily involving:
Kinetic studies often employ enzyme assays to measure the inhibition constants (Ki) and determine the efficacy of Flt3/itd-IN-1 against different FLT3 variants, particularly those with ITD mutations.
Flt3/itd-IN-1 exerts its therapeutic effects by:
Studies have shown that treatment with Flt3/itd-IN-1 results in decreased cell viability in vitro and improved survival rates in animal models of AML.
Flt3/itd-IN-1 is typically characterized by:
The chemical stability of Flt3/itd-IN-1 is crucial for its efficacy; thus, studies focus on its stability under various pH conditions and temperatures.
Relevant data includes:
Flt3/itd-IN-1 is primarily utilized in research focused on:
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5